2-Formyl-6-hydroxybenzoic acid

Description

Evolution of Research Interests in Substituted Hydroxybenzoic Acids

Substituted hydroxybenzoic acids, a broad class of phenolic compounds, have a rich history in chemical and biological sciences. Early interest was sparked by naturally occurring derivatives like salicylic (B10762653) acid (2-hydroxybenzoic acid), recognized for its medicinal properties for centuries. youtube.com The initial focus of research was on the isolation and identification of these compounds from natural sources and the exploration of their therapeutic potential. youtube.com

Over time, the research landscape has evolved significantly. The advent of modern analytical techniques allowed for the identification of a vast array of substituted hydroxybenzoic acids in various plants and microorganisms. nih.gov This led to a deeper understanding of their biosynthesis and ecological roles. rsc.org Concurrently, advances in synthetic organic chemistry enabled the preparation of novel derivatives with tailored properties, expanding their applications beyond the realm of natural products.

In recent decades, research has been driven by the diverse biological activities of these compounds, including antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties. nih.govfrontiersin.org This has led to their investigation as potential therapeutic agents for a range of diseases. frontiersin.org Furthermore, their unique chemical structures have made them valuable building blocks in the synthesis of complex molecules and functional materials. rsc.orgontosight.ai

Positioning 2-Formyl-6-hydroxybenzoic Acid within Advanced Organic Synthesis

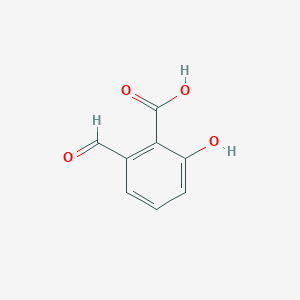

With its distinct arrangement of a carboxylic acid, a hydroxyl group, and a formyl group on a benzene (B151609) ring, this compound presents itself as a versatile building block in advanced organic synthesis. The presence of these three functional groups in close proximity allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

The strategic positioning of the functional groups enables their selective reaction, providing a pathway to a diverse range of derivatives. For instance, the aldehyde can undergo condensation reactions, the hydroxyl group can be alkylated or acylated, and the carboxylic acid can be esterified or converted into an amide. This multi-functionality makes it a key starting material in the synthesis of natural products and their analogues. google.com

While specific, large-scale industrial applications are not yet widespread, its utility is evident in the laboratory-scale synthesis of complex organic structures. Its structural relative, 3-formylsalicylic acid, is recognized as a hydroxybenzoic acid where the hydrogen at position 3 is replaced by a formyl group, highlighting the importance of the specific substitution pattern for its chemical reactivity. nih.gov

Interdisciplinary Relevance in Chemical Sciences

The unique structural features of this compound lend themselves to a variety of applications across different chemical disciplines. Its ability to chelate with metal ions has led to its use as a ligand in coordination chemistry, forming stable complexes with various metals. researchgate.net These metal complexes are of interest for their potential catalytic activity and their unique structural and electronic properties. nih.govunimelb.edu.au

In the field of medicinal chemistry, substituted hydroxybenzoic acids are being actively investigated for their potential as therapeutic agents. frontiersin.org The combination of a carboxylic acid and a phenol (B47542) in one molecule provides a scaffold that can be modified to interact with biological targets. For example, derivatives of hydroxybenzoic acids are being explored as dual-target ligands for diseases like Alzheimer's, acting as both antioxidants and cholinesterase inhibitors. frontiersin.org The natural occurrence of this compound in the fungus Penicillium solitum suggests potential biological activity that is yet to be fully explored. nih.gov

Furthermore, the principles of using bifunctional molecules like hydroxybenzoic acids are being applied in materials science for the development of novel polymers and metal-organic frameworks (MOFs). rsc.orgontosight.ainih.gov While research on polymers derived specifically from this compound is still emerging, the broader class of hydroxybenzoic acid-based polymers is being investigated for applications in coatings, adhesives, and biomedical devices. ontosight.ai The ability of the hydroxyl and carboxyl groups to participate in polymerization reactions makes them valuable monomers for creating materials with tailored properties. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-formyl-6-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-4,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZPATAKQIDUTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Formyl 6 Hydroxybenzoic Acid and Its Precursors

Novel Bio-Inspired and Sustainable Synthetic Routes

The increasing demand for environmentally friendly chemical processes has spurred the development of synthetic methods that utilize renewable resources and biocatalysis. These approaches offer a greener alternative to traditional synthetic pathways.

Derivatization from Renewable Natural Materials (e.g., Cashew Nut Shell Liquid)

A notable advancement in sustainable synthesis is the utilization of Cashew Nut Shell Liquid (CNSL), a renewable and abundant agro-waste, as a starting material for 2-Formyl-6-hydroxybenzoic acid. udsm.ac.tz CNSL is primarily composed of anacardic acid, a phenolic compound with a long alkyl chain, making it a versatile precursor for various aromatic compounds. udsm.ac.tzajol.info

A multi-step synthesis has been reported, commencing with the isolation of anacardic acid from CNSL. udsm.ac.tz The process involves the following key transformations:

Isolation and Protection: Anacardic acid is first isolated from CNSL. The carboxylic acid and phenolic hydroxyl groups are then protected, for instance, through methylation.

Side-Chain Modification: The unsaturated C15 side chain of the anacardic acid derivative undergoes hydrogenation to yield a saturated pentadecyl chain.

Functionalization and Cleavage: Benzylic bromination of the methylated and hydrogenated intermediate, followed by dehydrobromination, introduces a double bond at the first position of the alkyl chain. Subsequent ozonolysis cleaves this double bond to afford methyl 2-formyl-6-methoxybenzoate.

Final Product Formation: Finally, demethylation of the methoxy (B1213986) group and hydrolysis of the ester yields the target molecule, this compound. udsm.ac.tz

This pathway not only demonstrates the successful conversion of a renewable feedstock into a valuable chemical but also highlights the potential of CNSL as a platform for producing a range of aromatic compounds. udsm.ac.tzajol.info

| Starting Material | Key Intermediates | Final Product | Reference |

| Cashew Nut Shell Liquid (CNSL) | Anacardic acid, (E)-methyl 2-methoxy-6-(pentadec-8-enyl)benzoate, methyl 2-methoxy-6-pentadecylbenzoate, (E)-methyl 2-methoxy-6-(pentadec-1-enyl)benzoate, methyl 2-formyl-6-methoxybenzoate | This compound | udsm.ac.tz |

Exploration of Enzymatic or Biomimetic Synthesis Approaches

Enzymatic and biomimetic syntheses offer high selectivity and mild reaction conditions, making them attractive alternatives to conventional chemical methods. While a direct enzymatic synthesis of this compound has not been extensively reported, the principles of biocatalytic hydroxylation and carboxylation of aromatic compounds are well-established and provide a foundation for future research. nih.govresearchgate.netnih.gov

Enzymes such as cytochrome P450 monooxygenases and peroxidases are known to catalyze the selective hydroxylation of aromatic compounds. nih.govnih.govacs.org For instance, the ortho-hydroxylation of benzoic acid to salicylic (B10762653) acid has been achieved using a non-heme iron center with hydrogen peroxide, mimicking the action of certain hydroxylases. nih.govrsc.org This suggests the feasibility of developing a biocatalytic system for the regioselective hydroxylation of a 2-formylbenzoic acid precursor.

Furthermore, microbial decarboxylases have been shown to catalyze the reversible ortho-carboxylation of phenolic compounds, a biological equivalent of the Kolbe-Schmitt reaction. nih.govnih.gov This raises the possibility of employing an engineered enzyme to carboxylate a substituted phenol (B47542), such as 3-hydroxybenzaldehyde (B18108), to yield the desired product. The substrate tolerance of these enzymes is often broad, allowing for the conversion of non-natural substrates. nih.gov

| Biocatalytic Reaction | Enzyme Class | Potential Application in Synthesis | References |

| Aromatic Hydroxylation | Cytochrome P450 monooxygenases, Peroxidases | Regioselective hydroxylation of a 2-formylbenzoic acid precursor | nih.govnih.govacs.org |

| Aromatic Carboxylation | Microbial decarboxylases | Regioselective carboxylation of a 3-hydroxybenzaldehyde precursor | nih.govnih.gov |

Chemo- and Regioselective Synthesis Strategies

The precise control of functional group transformations on an aromatic ring is crucial for the efficient synthesis of multi-substituted compounds like this compound. Chemo- and regioselective strategies are therefore of paramount importance.

Controlled Formylation and Hydroxylation Techniques

The introduction of formyl and hydroxyl groups at specific positions on the aromatic ring requires carefully chosen reagents and reaction conditions. Several classic organic reactions can be adapted for this purpose.

Formylation Reactions: The Duff reaction, which employs hexamine as the formylating agent, is known to favor ortho-formylation of phenols. wikipedia.orgecu.eduuni.edu The Reimer-Tiemann reaction, using chloroform (B151607) in a basic medium, can also introduce a formyl group ortho to a hydroxyl group, though it can sometimes lead to a mixture of isomers. numberanalytics.comdoubtnut.comyoutube.com The Vilsmeier-Haack reaction, which uses a substituted amide and phosphorus oxychloride to generate the Vilsmeier reagent, is another effective method for formylating electron-rich aromatic rings. thieme-connect.dechemistrysteps.comorganic-chemistry.orgwikipedia.org A simple and efficient method for the ortho-formylation of phenols involves the use of paraformaldehyde and magnesium chloride. researchgate.netorgsyn.org

Hydroxylation Reactions: The regioselective hydroxylation of benzoic acid derivatives to their corresponding salicylic acid analogs can be achieved using iron-based catalysts and hydrogen peroxide. nih.govrsc.org This biomimetic approach offers a mild alternative to harsher chemical methods.

| Reaction | Reagents | Selectivity | References |

| Duff Reaction | Hexamine, acid | Ortho-formylation of phenols | wikipedia.orgecu.eduuni.edu |

| Reimer-Tiemann Reaction | Chloroform, base | Primarily ortho-formylation of phenols | numberanalytics.comdoubtnut.comyoutube.com |

| Vilsmeier-Haack Reaction | Substituted amide, POCl₃ | Formylation of electron-rich aromatics | thieme-connect.dechemistrysteps.comorganic-chemistry.orgwikipedia.org |

| Paraformaldehyde/MgCl₂ | Paraformaldehyde, MgCl₂, Et₃N | Ortho-formylation of phenols | researchgate.netorgsyn.org |

| Biomimetic Hydroxylation | Fe(II) complex, H₂O₂ | Ortho-hydroxylation of benzoic acids | nih.govrsc.org |

Selective Oxidation and Reduction Methodologies of Aromatic Aldehyde and Carboxylic Acid Functionalities

The synthesis of this compound may involve precursors where the formyl and carboxyl groups are at different oxidation states. Selective oxidation or reduction is therefore a key step. For instance, a precursor such as 2-methyl-6-hydroxybenzoic acid would require selective oxidation of the methyl group to an aldehyde. Conversely, a precursor like 2,6-diformylphenol would necessitate the selective oxidation of one formyl group to a carboxylic acid.

A Korean patent describes a method for the selective oxidation of a formyl or hydroxymethyl group at the 2-position of a phenolic compound to a carboxylic acid using molecular oxygen in the presence of a metal catalyst. google.com This approach could be applied to a precursor like 2,6-diformylphenol. The selective reduction of a carboxylic acid to an aldehyde in the presence of other functional groups is a challenging transformation, but methods utilizing hydrosilanes and photoredox catalysis have been developed. rsc.org

Nucleophilic and Electrophilic Aromatic Substitution Reactions for Controlled Functionalization

The principles of nucleophilic and electrophilic aromatic substitution are fundamental to the controlled functionalization of the benzene (B151609) ring. The existing substituents on the ring direct the position of incoming groups.

In the context of synthesizing precursors to this compound, starting from a molecule like 3-hydroxybenzoic acid, the hydroxyl group is an activating, ortho-para directing group, while the carboxylic acid group is a deactivating, meta-directing group. In electrophilic substitution reactions, the incoming electrophile would be directed to the positions ortho and para to the hydroxyl group.

Conversely, nucleophilic aromatic substitution can occur on aromatic rings bearing electron-withdrawing groups and a good leaving group. This strategy could be employed if a suitable precursor with these features is available.

Multi-Step Convergent and Divergent Synthetic Pathways

Multi-step synthesis provides the flexibility to construct the target molecule, this compound, by assembling or modifying precursors through carefully planned convergent or divergent routes. These strategies rely on the precise control of functional group transformations and the use of protecting groups.

Strategies Involving Benzylic Bromination and Subsequent Functional Transformations

A viable synthetic route to introduce the formyl group onto the benzoic acid scaffold involves the transformation of a methyl group at the benzylic position. This strategy typically starts with a precursor such as 2-hydroxy-6-methylbenzoic acid.

The key steps in this transformation are:

Benzylic Bromination : The methyl group is first converted to a bromomethyl group. This reaction, often known as the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) with a radical initiator like heat or light. masterorganicchemistry.com The benzylic C-H bonds are weaker than other alkyl C-H bonds, allowing for selective bromination at this position. masterorganicchemistry.com While carbon tetrachloride (CCl₄) was a traditional solvent, its toxicity has led to the use of alternatives like trifluorotoluene. masterorganicchemistry.com

Functional Group Transformation : The resulting bromomethyl intermediate is then converted into the aldehyde. This can be achieved through various methods, such as the Sommelet reaction, Kröhnke oxidation, or by hydrolysis to the benzyl (B1604629) alcohol followed by oxidation with a mild oxidizing agent like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) to yield the desired formyl group.

This sequence provides a targeted method to install the aldehyde functionality, leveraging the unique reactivity of the benzylic position. A recent study on the synthesis of belzutifan (B610325) highlighted the use of in situ LED-NMR spectroscopy to understand the mechanisms of benzylic photobromination, revealing both radical and ionic pathways for overbromination that must be controlled for a successful reaction. nih.gov

Sequential Hydrolysis and Demethylation Protocols for Carboxylic Acid and Phenolic Ether Protection

In many synthetic routes, the reactive hydroxyl and carboxylic acid groups are protected to prevent unwanted side reactions. The phenolic hydroxyl is often protected as a methyl ether (methoxy group), and the carboxylic acid is protected as a methyl ester. The final steps of the synthesis then involve the sequential deprotection of these groups.

Ester Hydrolysis (Carboxylic Acid Deprotection): The methyl ester is typically hydrolyzed to the free carboxylic acid under basic or acidic conditions. A common procedure involves heating the ester with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH), followed by acidification. google.comchemspider.com For instance, the synthesis of 2-methoxy-6-methylbenzoic acid is achieved by the hydrolysis of its methyl ester. google.com A patent describes a process where methyl 2-methoxy-6-methylbenzoate is hydrolyzed by heating with an alkali solution, followed by acidification to a pH of 1-3 to precipitate the product. google.com

Ether Demethylation (Phenol Deprotection): The cleavage of the methoxy group to reveal the phenolic hydroxyl is a crucial deprotection step. This transformation can be challenging and requires specific reagents to achieve regioselectivity without affecting other functional groups.

Lewis Acids : Reagents like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are effective for cleaving aryl methyl ethers but are sensitive to air and water, requiring anhydrous conditions. rsc.org

Acidic Concentrated Lithium Bromide (ACLB) : A study has shown that ACLB can effectively demethylate various lignin-derived aromatic compounds under moderate conditions (e.g., 1.5 M HCl, 110°C). rsc.org The reaction proceeds via protonation of the ether oxygen followed by an SN2 substitution by the bromide ion. rsc.org The presence of a carboxylic acid group ortho to the methoxy group can accelerate demethylation due to the formation of a stable six-membered ring intermediate through intramolecular hydrogen bonding. rsc.org

Enzymatic Demethylation : Cytochrome P450 enzymes, such as CYP199A4, can efficiently demethylate para-substituted methoxybenzoic acids. rsc.org However, this efficiency is significantly lower for ortho- or meta-positioned methoxy groups. rsc.org

Preparation and Utility of Key Synthetic Intermediates (e.g., methyl 2-formyl-6-methoxybenzoate)

Intermediates where the hydroxyl and carboxylic acid groups are protected, such as methyl 2-formyl-6-methoxybenzoate, are pivotal in the synthesis of the final product and other complex molecules. Methyl 2-formylbenzoate (B1231588) and its derivatives are recognized as versatile precursors in organic synthesis for compounds with a wide range of pharmacological activities. researchgate.netunimas.my

The synthesis of such intermediates often involves formylation of a protected precursor. For example, the related isomer, methyl 5-formyl-2-methoxybenzoate, can be prepared by the formylation of methyl 2-methoxybenzoate (B1232891) (methyl o-anisate) using hexamethylenetetramine (urotropine) in an acidic medium like trifluoroacetic acid or methanesulfonic acid. prepchem.comgoogle.com This reaction, a variation of the Duff reaction, can achieve high yields, with one patented method reporting a yield of 94%. google.com

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl o-anisate | Hexamethylenetetramine | Trifluoroacetic acid | Reflux | 2 hours | Not specified | prepchem.com |

| Methyl 2-methoxybenzoate | Urotropine | Methanesulfonic acid | 90 °C | 16 hours | 94% | google.com |

These formylated ester intermediates are valuable because the aldehyde can undergo further reactions like condensation with amines to form Schiff bases or be used in multicomponent reactions to build complex heterocyclic scaffolds. researchgate.net The ester group can then be selectively hydrolyzed as a final step to yield the target carboxylic acid.

Catalytic Systems in the Synthesis of this compound

Catalytic methods offer efficient and often more environmentally benign alternatives to stoichiometric reagents for the synthesis of this compound and its precursors.

Enzymatic Catalysis: Biocatalysis presents a highly selective method for modifying aromatic rings.

Kolbe-Schmitt Reaction : The enzymatic Kolbe-Schmitt reaction involves the carboxylation of phenolic substrates. While traditionally a high-temperature and high-pressure chemical process, enzymatic versions operate under milder conditions. nih.gov For example, hydroxybenzoic acid (de)carboxylases have been used to carboxylate 3-hydroxybenzoic acid to produce 2-hydroxyterephthalic acid, demonstrating the potential for selective carboxylation of a phenol ring. nih.gov This type of enzymatic reaction could be envisioned for the synthesis of the hydroxybenzoic acid core of the target molecule.

Hydroxylation : Flavin-dependent monooxygenases, like p-hydroxybenzoate hydroxylase (PHBH), are known to introduce hydroxyl groups onto aromatic rings, typically ortho to an existing hydroxyl group. researchgate.net

Metal-Based Catalysis:

Palladium Catalysis : Palladium complexes are widely used for formylation reactions. Aryl halides can be converted to aromatic aldehydes using carbon monoxide (CO), or safer CO sources like formic acid or carbon dioxide, in the presence of a palladium catalyst and a reducing agent. organic-chemistry.org Palladium catalysts, particularly with electron-rich phosphine (B1218219) ligands, are also effective for the decarboxylation of hydroxybenzoic acids, which could be a side reaction to consider or a method to remove a carboxylic acid group if needed. rsc.org

Metal-Organic Frameworks (MOFs) : MOFs have emerged as robust heterogeneous catalysts. MOFs constructed from metals like cobalt, manganese, or zinc and linkers like p-hydroxybenzoic acid have been synthesized and used as catalysts for reactions such as ring-opening polymerization. nih.gov Their application in formylation or oxidation reactions related to the synthesis of the target molecule is an area of potential research.

Derivatives and Analogs: Design, Synthesis, and Structure Activity Relationship Sar Studies

Synthesis and Structural Characterization of Thiosemicarbazone Derivatives

Thiosemicarbazones are a significant class of derivatives derived from 2-formyl-6-hydroxybenzoic acid, synthesized through the condensation reaction between the aldehyde group of the parent molecule and a thiosemicarbazide (B42300). This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid. biosynth.com

The general synthetic route involves the reaction of an aldehyde with a thiosemicarbazide, leading to the formation of a C=N imine bond. The synthesis can be achieved with high yields. For instance, the synthesis of thiosemicarbazones can be performed by dissolving the thiosemicarbazide and the aldehyde in 1-butanol (B46404) and refluxing the mixture, sometimes with a few drops of glacial acetic acid as a catalyst. biosynth.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). biosynth.com

The structural characterization of these newly synthesized thiosemicarbazone derivatives is crucial for confirming their identity and purity. A combination of spectroscopic techniques is employed for this purpose:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule. Key vibrational bands include those for N-H, C=S, C=N, and C=O stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are vital for elucidating the detailed molecular structure. ¹H NMR helps in identifying the chemical environment of protons, while ¹³C NMR provides information about the carbon skeleton. biosynth.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which further confirms the structure.

The formation of thiosemicarbazone derivatives from various aldehydes has been extensively reported, and these established methods are applicable to this compound.

Systematic Derivatization and Analogue Preparation for Functional Studies

Design Principles for Modulating Reactivity and Interaction Profiles

The design of derivatives of this compound is guided by principles aimed at modulating their reactivity and potential biological interactions. The introduction of different substituents on the aromatic ring or modification of the thiosemicarbazone moiety can significantly alter the electronic and steric properties of the molecule.

Key design principles include:

Introduction of Electron-Donating or Electron-Withdrawing Groups: Attaching electron-donating groups (e.g., -OH, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl) to the benzene (B151609) ring can influence the acidity of the carboxylic acid and the reactivity of the formyl group. For instance, strong electron-donating groups on the benzene ring have been shown to be an important feature for the biological activity of some benzoic acid derivatives. iomcworld.com

Modification of the Thiosemicarbazone Moiety: The terminal nitrogen atom of the thiosemicarbazone can be substituted with various alkyl or aryl groups. This can impact the lipophilicity, hydrogen bonding capacity, and metal-chelating properties of the molecule.

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties can lead to derivatives with improved characteristics.

These design strategies allow for the fine-tuning of the molecule's properties to enhance its interaction with specific biological targets.

Comparative Synthesis of Positional Isomers (e.g., 3-formyl-2-hydroxybenzoic acid, 4-formyl-2-hydroxybenzoic acid)

The synthesis of positional isomers of this compound, such as 3-formyl-2-hydroxybenzoic acid and 4-formyl-2-hydroxybenzoic acid, provides valuable insights into how the relative positions of the functional groups affect the molecule's properties.

Synthesis of 3-Formyl-2-hydroxybenzoic Acid (3-formylsalicylic acid): One common method for the synthesis of 3-formyl-2-hydroxybenzoic acid is the Duff reaction. This involves the formylation of 2-hydroxybenzoic acid (salicylic acid) using hexamethylenetetramine (hexamine) in an acidic medium. The hydroxyl group at the C2 position directs the formyl group primarily to the C3 position.

Synthesis of 4-Formyl-2-hydroxybenzoic Acid: The synthesis of 4-formyl-2-hydroxybenzoic acid can be achieved through various multi-step synthetic routes starting from related benzoic acid derivatives.

A comparative study of the positional isomers of hydroxybenzoic acid reveals significant differences in their physical and chemical properties. nih.govfigshare.com For example, 2-hydroxybenzoic acid (salicylic acid) exists as a single conformer due to a strong intramolecular hydrogen bond, whereas its 3- and 4-hydroxy isomers exist as mixtures of conformers. nih.govfigshare.comju.edu.jo These structural differences, arising from the varied placement of the hydroxyl group, influence their spectroscopic characteristics and potential for intermolecular interactions. nih.govfigshare.com

Below is a table summarizing the properties of these positional isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 4743-48-0 | C₈H₆O₄ | 166.13 |

| 3-Formyl-2-hydroxybenzoic acid | 610-04-8 | C₈H₆O₄ | 166.13 |

| 4-Formyl-2-hydroxybenzoic acid | 34493-99-9 | C₈H₆O₄ | 166.13 |

Structure-Activity Relationship Investigations for Specific Biochemical Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. By systematically altering the structure and observing the corresponding changes in activity, researchers can identify the key pharmacophoric features.

For benzoic acid derivatives in general, SAR studies have revealed important insights. For example, in the context of anti-sickling activity, it has been found that strong electron-donating groups attached to the benzene ring are a significant feature for potent activity. iomcworld.com In another study on the inhibition of α-amylase by benzoic acid derivatives, the presence of a hydroxyl group at the 2-position was shown to have a strong positive effect on inhibitory activity. nih.gov Molecular docking studies have further suggested that hydrogen bonding and hydrophobic interactions are key to the inhibitory mechanism. nih.gov

These findings provide a framework for the rational design of novel this compound derivatives with targeted biochemical interactions. The combination of the carboxylic acid, hydroxyl, and formyl groups (or its derived thiosemicarbazone) offers multiple points for interaction with biological macromolecules.

Intramolecular Cyclization and Rearrangement Dynamics in Derivatives

Derivatives of this compound, particularly those with reactive side chains, can undergo intramolecular cyclization and rearrangement reactions to form new heterocyclic systems. For instance, N-(2-hydroxybenzoyl)hydrazones, which are structurally related to the derivatives of this compound, can undergo facile intramolecular cyclization to form benzo-1,3,4-oxadiazepine derivatives. researchgate.net

The study of these cyclization and rearrangement dynamics is important for several reasons:

It can lead to the discovery of novel heterocyclic scaffolds with unique chemical and biological properties.

It provides a deeper understanding of the reactivity of these derivatives under different conditions.

It is a key consideration in the design of stable and effective therapeutic agents, as unforeseen rearrangements could lead to loss of activity or the formation of undesirable byproducts.

The specific pathways of cyclization and rearrangement will depend on the nature of the derivative and the reaction conditions employed.

Mechanistic Investigations of Chemical Transformations Involving 2 Formyl 6 Hydroxybenzoic Acid

Elucidation of Reaction Pathways and Intermediate Species

The reactivity of 2-Formyl-6-hydroxybenzoic acid is dictated by the three functional groups attached to the benzene (B151609) ring: a carboxylic acid, a hydroxyl group, and a formyl (aldehyde) group. Their relative positions govern the electronic properties of the ring and steer the course of chemical transformations.

Oxidation and Reduction Mechanism Studies

The formyl and hydroxyl groups on the aromatic ring are susceptible to oxidation, while the formyl group can undergo reduction.

Oxidation: The selective oxidation of the formyl group at the 2-position of phenolic compounds to a carboxyl group is a known transformation. In a process involving a mixture of phenolic compounds, the ortho-formyl group can be selectively oxidized, potentially using molecular oxygen in the presence of a catalyst. This suggests a pathway where the catalyst facilitates the reaction with oxygen, likely proceeding through a peroxy-type intermediate that then rearranges to the carboxylic acid.

Studies on the oxidation of similar compounds, such as p-hydroxybenzoic acid (pHBA), by Fenton's reagent (a source of hydroxyl radicals), provide further insight. The mechanism involves the generation of radical intermediates. The oxidation of pHBA was found to produce quinone-like compounds as byproducts. nih.gov These quinones can participate in the redox cycling of the iron catalyst, reducing Fe(III) back to Fe(II) and enhancing the degradation of the target substrate. nih.gov A similar pathway can be postulated for this compound, where initial attack by a hydroxyl radical could lead to the formation of hydroxylated and quinonoid intermediates.

Reduction: The formyl group is readily reducible to a hydroxymethyl group using standard reducing agents like sodium borohydride. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the formyl group, followed by protonation of the resulting alkoxide to yield the primary alcohol. The presence of the other functional groups on the ring would influence the reactivity, but the fundamental pathway remains the same.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. While this compound does not possess a typical halide leaving group, the principles of SNAr are crucial for understanding its reactivity towards nucleophiles, especially if one of the existing groups were to be replaced under certain conditions.

The SNAr reaction generally proceeds via an addition-elimination mechanism . This involves two main steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

For this mechanism to be effective, the aromatic ring must be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group. In this compound, both the formyl (-CHO) and carboxylic acid (-COOH) groups are strong EWGs. The hydroxyl (-OH) group, conversely, is an electron-donating group (EDG).

The positioning of these groups is critical. An EWG at the ortho or para position can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The presence of the formyl and carboxyl groups would therefore activate the ring for a potential SNAr reaction.

Kinetic and Thermodynamic Profiling of Chemical Reactions

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented in the literature, valuable insights can be drawn from studies of analogous compounds.

Kinetic studies on the oxidation of p-hydroxybenzoic acid by ozone and Fenton's reagent have been performed. nih.govnih.gov For the ozonation of a mixture of phenolic acids, the process was found to follow a kinetic regime of fast absorption, being pseudo-first order with respect to ozone. nih.gov For the Fenton-mediated oxidation of p-hydroxybenzoic acid, a kinetic model highlighted the crucial role of quinone byproducts in the redox cycling of the iron catalyst. nih.gov It is expected that the oxidation of this compound would exhibit complex kinetics due to the multiple reaction sites and the potential for catalyst-intermediate interactions.

For SNAr reactions, the rate is significantly influenced by the nature of the substituents on the aromatic ring. The second-order rate constants for the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with various substituted anilines showed a clear trend: the rate increases as the substituent on the nucleophile changes from electron-withdrawing to electron-donating. nih.gov This underscores the importance of the nucleophile's strength in the rate-determining addition step.

The table below shows kinetic data for the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with para-substituted anilines, illustrating the electronic effect of the nucleophile on the reaction rate.

| Substituent (X) on Aniline | k₁ (M⁻¹s⁻¹) in Me₂SO | Nature of Substituent |

|---|---|---|

| OH | 15.4 | Electron-Donating |

| OMe | 12.2 | Electron-Donating |

| Me | 4.11 | Electron-Donating (Weak) |

| H | 1.00 | Neutral |

| F | 0.45 | Electron-Withdrawing |

| Cl | 0.31 | Electron-Withdrawing |

| I | 0.28 | Electron-Withdrawing |

Data adapted from kinetic studies on a related SNAr reaction. nih.gov

Thermodynamically, the stability of intermediates plays a crucial role. In SNAr reactions, the stability of the Meisenheimer complex is paramount. The presence of multiple electron-withdrawing groups in this compound would thermodynamically favor the formation of such an intermediate compared to a non-activated benzene ring.

Probing Intramolecular Hydrogen Bonding and Tautomeric Equilibria

The ortho relationship between the hydroxyl, formyl, and carboxyl groups in this compound gives rise to significant intramolecular interactions that define its structure and reactivity.

Intramolecular Hydrogen Bonding: The molecule can form strong intramolecular hydrogen bonds. The most significant of these is between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction is analogous to that in salicylic (B10762653) acid, which is known to be a much stronger acid than its meta and para isomers. cdnsciencepub.com The reason for this enhanced acidity is the stabilization of the resulting carboxylate anion (salicylate) through a strong intramolecular hydrogen bond, which forms a stable six-membered ring. cdnsciencepub.com This stabilization favors deprotonation. Computational studies on salicylic acid have quantified the stability conferred by this hydrogen bond, with the conformer featuring the intramolecular C=O···H-O bond being significantly lower in energy. acs.orgnih.gov The energy difference between the cis conformation (with intramolecular H-bond) and the trans conformation of salicylic acid monomers has been calculated to be around 11.1 kcal/mol. nih.gov A similar stabilizing hydrogen bond is expected between the phenolic hydroxyl and the formyl carbonyl oxygen.

Tautomeric Equilibria: The presence of the ortho-formyl and hydroxyl groups introduces the possibility of tautomerism. The compound can exist in equilibrium between the phenolic aldehyde form and a cyclic hemiacetal (or lactol) form. This type of ring-chain tautomerism is well-established for related compounds. For instance, functionalized 2-formylphenylboronic acids have been shown to exist in a tautomeric equilibrium with their corresponding cyclic oxaboroles. rsc.org The equilibrium is influenced by substituents and the solvent. For this compound, the equilibrium would be between the open-chain aldehyde and the cyclic lactol shown below. The stability of the cyclic form would depend on factors like ring strain and the electronic nature of the other substituents on the aromatic ring.

Computational Chemistry and Theoretical Studies on 2 Formyl 6 Hydroxybenzoic Acid and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and molecular structure of organic molecules like 2-Formyl-6-hydroxybenzoic acid. These calculations offer a balance between accuracy and computational cost, making them ideal for studying complex systems.

Prediction and Validation of Reaction Pathways and Transition States

While specific DFT studies on the reaction pathways and transition states of this compound are not extensively documented in the current literature, the established methodologies are highly applicable. Theoretical investigations on related molecules, such as other substituted benzoic acids, have successfully elucidated reaction mechanisms. mdpi.comresearchgate.net For this compound, DFT could be employed to model various reactions, including esterification, oxidation of the aldehyde group, and electrophilic aromatic substitution. By calculating the energies of reactants, products, and transition states, researchers can predict the most favorable reaction pathways and the activation energies involved. This predictive capability is invaluable for optimizing synthetic routes and understanding the molecule's stability and reactivity under different conditions.

Analysis of Frontier Molecular Orbitals (FMO) and Charge Distribution for Reactivity Predictions

The Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energies and spatial distributions of these orbitals are crucial in determining a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing carboxyl and formyl groups, marking them as the probable sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. DFT calculations can precisely determine these energy levels and the resulting gap. Furthermore, analysis of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which correspond to the sites of electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzoic Acids (Analogous Systems)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzoic Acid | -7.21 | -1.98 | 5.23 |

| Salicylic (B10762653) Acid (2-hydroxybenzoic acid) | -6.98 | -1.85 | 5.13 |

| p-Hydroxybenzoic Acid | -6.85 | -1.79 | 5.06 |

| m-Hydroxybenzoic Acid | -7.05 | -1.91 | 5.14 |

Note: The data presented in this table is based on DFT calculations for analogous compounds and serves to illustrate the expected trends. Actual values for this compound would require specific calculations.

Computational Approaches to Regioselectivity and Stereoselectivity in Synthetic Reactions

Computational methods, particularly DFT, can be instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound. By calculating the energies of different possible transition states leading to various regioisomers or stereoisomers, the most likely product can be identified. For instance, in electrophilic substitution reactions on the benzene (B151609) ring, calculations can determine which position (ortho, meta, or para to the existing substituents) is most susceptible to attack by an incoming electrophile. This is achieved by analyzing the charge distribution and the stability of the intermediate carbocations (Wheland intermediates). While specific studies on this molecule are pending, the theoretical framework is well-established for predicting such outcomes in substituted aromatic systems.

Quantum Chemical Indices and Molecular Descriptors in Structure-Reactivity Correlations

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Electronegativity | χ | The power of an atom or group to attract electrons. |

| Chemical Hardness | η | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness | S | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Fukui Function | f(r) | Indicates the change in electron density at a point r when the number of electrons is changed, highlighting reactive sites. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

In Silico Modeling of Ligand-Receptor Interactions and Binding Modes

Given the presence of functional groups capable of hydrogen bonding and other non-covalent interactions, this compound has the potential to interact with biological macromolecules such as proteins and enzymes. In silico molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. nih.gov This method can be used to screen for potential biological targets of this compound and to understand the specific interactions that stabilize the ligand-receptor complex. Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted binding mode and to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the receptor.

Advanced Analytical Method Development and Spectroscopic Characterization in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (NMR, FTIR, UV-Vis)

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aldehydic proton, the aromatic protons, and the acidic proton of the carboxyl group. The chemical shift of the aldehydic proton (CHO) would likely appear significantly downfield, typically in the range of 9.5-10.5 ppm. The aromatic protons would exhibit complex splitting patterns due to their coupling with each other, with their chemical shifts influenced by the electron-withdrawing nature of the formyl and carboxyl groups and the electron-donating effect of the hydroxyl group. The acidic proton of the carboxylic acid (COOH) and the phenolic proton (OH) would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon environment in the molecule. The carbonyl carbons of the aldehyde and carboxylic acid would resonate at the lowest field, typically in the range of 190-200 ppm and 165-185 ppm, respectively. The aromatic carbons would appear in the region of 110-160 ppm, with the carbon bearing the hydroxyl group shifted upfield and the carbons adjacent to the electron-withdrawing groups shifted downfield.

A hypothetical representation of the expected NMR data is presented in the table below.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~10.0 | -CHO |

| ~11.0-13.0 (broad s) | -COOH |

| ~7.0-8.0 (m) | Aromatic-H |

| ~9.0-11.0 (broad s) | -OH |

Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the characteristic functional groups present in 2-Formyl-6-hydroxybenzoic acid. The FTIR spectrum would be expected to display prominent absorption bands corresponding to the O-H stretch of the carboxylic acid and the phenolic hydroxyl group, typically appearing as a broad band in the region of 3500-2500 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the aldehyde would result in strong, distinct peaks around 1700-1750 cm⁻¹ and 1680-1700 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region, and C-H bending vibrations would appear at lower wavenumbers.

| FTIR Characteristic Absorption Bands (Predicted) |

| Wavenumber (cm⁻¹) |

| 3500-2500 (broad) |

| 1750-1700 |

| 1700-1680 |

| 1600-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of the aromatic ring and conjugated carbonyl groups, this compound is expected to exhibit characteristic absorption maxima in the UV region. The exact position of these maxima can be influenced by the solvent used. Generally, aromatic compounds with carbonyl and hydroxyl substituents show strong absorptions corresponding to π → π* and n → π* transitions. For similar phenolic compounds, absorption bands are often observed in the 250-350 nm range. nist.gov

Advanced Chromatographic Separation and Detection Methods (e.g., HPLC-DAD-ESI-Q-ToF)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound from complex mixtures, such as in natural product extracts or synthetic reaction media. When coupled with advanced detectors, it offers a powerful analytical platform.

HPLC with Diode-Array Detection (DAD) allows for the simultaneous monitoring of the eluent at multiple wavelengths. This is particularly useful for identifying this compound by its characteristic UV-Vis spectrum as it elutes from the column. The retention time and the UV spectrum together provide a high degree of confidence in the peak assignment.

Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-ToF) Mass Spectrometry coupled with HPLC provides even more definitive identification. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the determination of the molecular weight with high accuracy. The Q-ToF analyzer further provides high-resolution mass data, enabling the determination of the elemental composition. While specific studies on this compound using this technique are not widely published, methods have been developed for the analysis of related hydroxybenzoic acids, demonstrating the utility of this approach. vu.edu.au

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₈H₆O₄, corresponding to a molecular weight of approximately 166.13 g/mol . nih.gov

In a mass spectrometer, the molecule is ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation. For this compound, common fragmentation pathways would likely involve the loss of small, stable molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The analysis of these fragments helps to piece together the molecular structure. For instance, the loss of a hydroxyl radical (•OH) from the carboxylic acid group or the loss of the formyl group (•CHO) would be expected fragmentation pathways. The study of fragmentation patterns of related benzoic acid derivatives shows characteristic losses that aid in the identification of ortho- and para-isomers. nih.gov

| Mass Spectrometry Data (Predicted) |

| m/z |

| 166 |

| 149 |

| 138 |

| 122 |

| 121 |

Methodologies for Purity Assessment and Impurity Profiling in Research Samples

Ensuring the purity of a research sample and identifying any impurities are crucial for the reliability of experimental results. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods , primarily HPLC, are the gold standard for purity assessment. By developing a validated HPLC method, the percentage purity of this compound can be determined by measuring the area of its peak relative to the total area of all peaks in the chromatogram. The use of a DAD allows for the detection of impurities that may have different UV-Vis spectra from the main compound.

Impurity Profiling involves the identification and quantification of each impurity present in the sample. This is often achieved by coupling HPLC with mass spectrometry (HPLC-MS). The high resolution and sensitivity of techniques like HPLC-DAD-ESI-Q-ToF allow for the detection and tentative identification of even trace-level impurities based on their accurate mass and fragmentation patterns. For salicylic (B10762653) acid and its derivatives, various impurities can arise from the synthetic process or degradation, and similar considerations would apply to this compound.

The development of robust analytical methods is critical for quality control. This includes demonstrating the method's specificity, linearity, accuracy, precision, and limits of detection and quantification for both the main compound and its potential impurities.

Biochemical Interaction Studies and Mechanistic Insights Excluding Clinical Human Trials

Investigation of Enzyme Modulation Capabilities

Extensive research has been conducted on derivatives of 2-Formyl-6-hydroxybenzoic acid, also known as 6-formylsalicylic acid, revealing significant enzyme modulation capabilities, particularly in the inhibition of estrone sulfatase. However, current scientific literature does not provide evidence of its interaction with γ-secretase.

Thiosemicarbazone derivatives of this compound have been identified as potent nonsteroidal inhibitors of estrone sulfatase. This enzyme plays a crucial role in the conversion of inactive estrone sulfate to the active estrogen, estrone, which is implicated in the growth of hormone-dependent breast cancer. The cyclohexylthiosemicarbazone of this compound was identified as the active pharmacophore of a more complex microbial metabolite, madurahydroxylactone. This derivative demonstrated significant inhibitory activity against estrone sulfatase with a half-maximal inhibitory concentration (IC50) of 4.2 µM.

Further studies involving the derivatization of this active partial structure led to the development of even more potent inhibitors. By reversing the functional groups, researchers synthesized cyclohexylthiosemicarbazones of 5-formylsalicylic acid and 3-formylsalicylic acid, which exhibited substantially increased activity. These compounds were identified as noncompetitive inhibitors of estrone sulfatase, with the following inhibitory constants:

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |

| This compound cyclohexylthiosemicarbazone | 4.2 | Not Reported | Not Reported |

| 5-Formylsalicylic acid cyclohexylthiosemicarbazone | 0.05 | 0.13 | Noncompetitive |

| 3-Formylsalicylic acid cyclohexylthiosemicarbazone | 0.15 | 0.12 | Noncompetitive |

In Vitro Mechanistic Studies of Biological Activities in Cellular and Subcellular Systems

While the broader class of hydroxybenzoic acids has been the subject of numerous in vitro studies to elucidate their biological activities, there is a notable lack of specific research on this compound in cellular and subcellular systems. General studies on related hydroxybenzoic acid isomers have explored their antioxidant and anti-inflammatory properties, often attributed to their ability to scavenge free radicals and modulate signaling pathways involved in inflammation. However, dedicated mechanistic studies on this compound within cellular contexts are not available in the current body of scientific literature.

Characterization of Interactions with Cholinesterase Enzymes and Reactivation Mechanisms (in vitro, non-human in vivo)

There is no available scientific literature detailing the interaction of this compound or its derivatives with cholinesterase enzymes, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Consequently, no information exists regarding its potential inhibitory or reactivating mechanisms on these enzymes, either in vitro or in non-human in vivo models. Research on cholinesterase inhibition has largely focused on other classes of compounds, and the potential for this compound to act as a modulator of cholinergic activity remains unexplored.

Identification and Characterization of Active Pharmacophores from Structurally Related Compounds

A significant breakthrough in understanding the therapeutic potential of this compound derivatives came from the identification of its cyclohexylthiosemicarbazone derivative as an active pharmacophore for the inhibition of estrone sulfatase. This discovery was the result of deconstructing a more complex natural product, the microbial metabolite madurahydroxylactone, which was a known potent inhibitor of the enzyme. The this compound cyclohexylthiosemicarbazone moiety was found to be the core structural unit responsible for the observed biological activity.

Further structure-activity relationship (SAR) studies were conducted by modifying this active partial structure. Researchers found that the relative positions of the formyl and hydroxyl groups on the benzoic acid ring were critical for inhibitory potency. Specifically, moving the formyl group to the 5-position and the 3-position of salicylic (B10762653) acid, while retaining the cyclohexylthiosemicarbazone side chain, resulted in compounds with significantly enhanced inhibitory activity against estrone sulfatase. The cyclohexylthiosemicarbazones of 5-formylsalicylic acid and 3-formylsalicylic acid emerged as the most potent analogues, demonstrating that while the this compound scaffold is active, structural isomerism plays a key role in optimizing the interaction with the enzyme's active site. These findings underscore the importance of the formyl-hydroxybenzoic acid backbone as a tunable pharmacophore for designing potent enzyme inhibitors.

Role As a Versatile Synthetic Building Block in Chemical Research

Precursor and Intermediate in Natural Product Synthesis Schemes

The unique arrangement of functional groups in 2-formyl-6-hydroxybenzoic acid makes it a valuable precursor in the synthesis of certain natural products. Although not as common as other starting materials, its utility has been demonstrated in specific synthetic pathways. For instance, this compound has been identified in Penicillium solitum, suggesting its role in the biosynthesis of other secondary metabolites within this fungus. nih.gov The presence of the aldehyde, phenol (B47542), and carboxylic acid moieties in a specific ortho- and meta-relationship provides a strategic advantage for constructing complex molecular architectures found in nature.

The synthesis of various substituted hydroxybenzoic acids, which are themselves precursors to a wide array of natural products, often involves methodologies that could be adapted from the chemistry of this compound. google.com The ability to selectively react one of the three functional groups while preserving the others is key to its utility in multi-step natural product synthesis.

Table 1: Natural Product-Related Synthesis Involving Hydroxybenzoic Acid Scaffolds

| Product Class | Synthetic Utility of Hydroxybenzoic Acid Scaffold |

| Polyketides | The salicylic (B10762653) acid moiety is a common starting unit in polyketide biosynthesis, and functionalized derivatives can be used to create unnatural polyketides with novel biological activities. |

| Depsides and Depsidones | The esterification of the carboxylic acid and hydroxyl groups is a key step in the formation of these lichen metabolites. |

| Xanthones and Chromones | Intramolecular cyclization reactions involving the phenolic and carboxylic acid groups can be employed to construct the core structures of these compounds. |

Core Scaffold for the Construction of Complex Organic Molecules

The trifunctional nature of this compound makes it an excellent scaffold for building complex organic molecules. The aldehyde can undergo a wide range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. The hydroxyl group can be alkylated, acylated, or used to direct ortho-lithiation, while the carboxylic acid can be converted to esters, amides, or other derivatives.

This versatility allows for the stepwise and controlled introduction of various substituents and the construction of intricate molecular frameworks. For example, derivatives of hydroxybenzoic acids are used in the synthesis of hypercrosslinked polymers (HCPs) and metal-organic frameworks (MOFs), which are complex, high-surface-area materials with applications in gas storage and catalysis. nih.gov The ability to precisely control the placement of functional groups on the aromatic ring is crucial for the design and synthesis of these advanced materials.

Table 2: Reactions for Modifying the this compound Scaffold

| Functional Group | Reaction Type | Potential Products |

| Formyl (-CHO) | Oxidation | Carboxylic Acid |

| Reduction | Alcohol | |

| Reductive Amination | Amine | |

| Wittig Reaction | Alkene | |

| Grignard Reaction | Secondary Alcohol | |

| Hydroxyl (-OH) | Etherification | Ether |

| Esterification | Ester | |

| Electrophilic Aromatic Substitution | Substituted Benzene (B151609) Ring | |

| Carboxylic Acid (-COOH) | Esterification | Ester |

| Amidation | Amide | |

| Reduction | Alcohol |

Utility in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The structural motifs present in this compound are found in numerous biologically active compounds, making it a valuable starting material for the synthesis of pharmaceutical intermediates and lead compounds. The salicylic acid core, for instance, is a well-known pharmacophore with analgesic and anti-inflammatory properties. medchemexpress.comhmdb.ca By modifying the functional groups of this compound, medicinal chemists can generate libraries of novel compounds for drug discovery programs.

For example, the synthesis of naphtho[2,1-d]oxazole derivatives, which have shown potential as anticancer agents and α-glucosidase inhibitors, can utilize substituted aromatic aldehydes as starting materials. acs.org The aldehyde group of this compound can be readily transformed into other functional groups, allowing for the introduction of diverse substituents to explore structure-activity relationships. Furthermore, the synthesis of complex molecules like triptonide, which has shown reversible male contraceptive effects, often involves intermediates with multiple functional groups that can be derived from versatile building blocks like this compound.

Contribution to the Development of Novel Polymers and Advanced Materials

The unique chemical structure of this compound also lends itself to the development of novel polymers and advanced materials. The presence of three reactive sites allows for its incorporation into polymer backbones or as a cross-linking agent to create complex three-dimensional networks. For example, hydroxybenzoic acids are used as monomers in the synthesis of high-performance polymers like poly(p-phenylenebenzobisoxazole) (PBO) fibers, which exhibit exceptional mechanical strength and thermal stability. nih.gov

The ability to functionalize the aromatic ring allows for the tuning of the polymer's properties, such as solubility, thermal resistance, and optical characteristics. Derivatives of this compound could be used to create polymers with tailored properties for specific applications, including electronics, aerospace, and biomedical devices. The synthesis of hypercrosslinked polymers (HCPs) and metal-organic frameworks (MOFs) from hydroxybenzoic acid derivatives further highlights the importance of this class of compounds in materials science. nih.gov

Future Research Trajectories and Unanswered Questions

Exploration of Asymmetric Synthesis and Chiral Derivatization

The presence of a prochiral aldehyde group in 2-Formyl-6-hydroxybenzoic acid opens a significant avenue for research in asymmetric synthesis. The development of methods to convert this aldehyde into a chiral alcohol or other chiral functionalities with high enantioselectivity is a key area for future exploration.

Current strategies in asymmetric synthesis, such as enzymatic reductions and organocatalysis, offer promising starting points. Engineered enzymes, like imine reductases (IREDs) and alcohol dehydrogenases (ADHs), have demonstrated high stereoselectivity in the reduction of various carbonyl compounds. Future work could involve screening for or engineering specific enzymes that can act on this compound or its derivatives with high efficiency and enantiomeric excess. Similarly, organocatalytic methods, using chiral catalysts like proline derivatives, could be developed for the asymmetric reduction of the formyl group. A novel approach for the asymmetric synthesis of related lactones has been achieved using the asymmetric reduction of a prochiral ketone, a method that could be adapted for this compound. preprints.org

The resulting chiral derivatives of this compound would be of great interest in medicinal chemistry and materials science, where stereochemistry plays a crucial role in biological activity and material properties.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The field of chemical synthesis is being revolutionized by artificial intelligence (AI) and machine learning (ML). These technologies can accelerate the discovery and optimization of reaction pathways for complex molecules like this compound.

Future research will likely leverage AI and ML for several purposes:

Reaction Prediction: ML models can be trained on vast datasets of chemical reactions to predict the outcomes, yields, and selectivity of reactions involving this compound. nih.gov This can save significant time and resources in the lab by prioritizing promising synthetic routes.

Generative Design: AI can be used to design novel derivatives of this compound with desired properties. rsc.org By learning the relationship between chemical structure and function, generative models can propose new molecules for applications in drug discovery or materials science. rsc.org

Synthesis Planning: AI-powered retrosynthesis tools can suggest complete synthetic pathways for this compound and its derivatives, breaking down the target molecule into simpler, commercially available starting materials.

Researchers at Yokohama National University have already developed a web application that uses AI to analyze the electronic state of molecules and predict reaction selectivity, demonstrating the practical application of this technology. nih.gov The application of such tools to the specific chemistry of this compound is a logical and promising next step.

Development of Highly Selective and Green Synthetic Methodologies

Modern chemical synthesis places a strong emphasis on sustainability and efficiency. Future research on this compound will undoubtedly focus on developing green and highly selective synthetic methods.

Key areas of investigation will include:

Renewable Feedstocks: Exploring synthetic routes that start from renewable resources, such as lignocellulose, is a major goal of green chemistry. acs.org Research into converting biomass-derived platform chemicals into aromatic compounds like this compound could provide a sustainable alternative to petroleum-based syntheses. acs.org

Green Solvents and Catalysts: The development of synthetic methods that use water or other environmentally benign solvents instead of hazardous organic solvents is crucial. One approach has demonstrated the synthesis of functional polymers in water using a bifunctional coupler. rsc.org Furthermore, the use of reusable catalysts, such as solid-supported catalysts or biocatalysts, will be a priority.

Atom Economy and Selectivity: Designing reactions that are highly selective, minimizing the formation of byproducts, is a core principle of green chemistry. A patented method for the selective preparation of 2-hydroxybenzoic acid derivatives points toward the feasibility of such selective processes. bohrium.com Future work will aim to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. An example of a green synthesis approach is the use of levoglucosenone, a bio-sourced chemical, to produce fatty acid analogs, a strategy that emphasizes the use of non-toxic solvents and energy-efficient processes. acs.org

Advanced Mechanistic Characterization at the Atomic Level

A deep understanding of reaction mechanisms is fundamental to controlling and improving chemical transformations. Future research will employ advanced analytical and computational techniques to characterize the reactions of this compound at the atomic level.

Computational Chemistry: Density Functional Theory (DFT) calculations will be a powerful tool for investigating reaction pathways. niscpr.res.in DFT can be used to:

Model transition states and calculate activation energies to predict reaction kinetics and selectivity. nih.gov

Elucidate the electronic structure of reactants, intermediates, and products to understand their reactivity. niscpr.res.in

Investigate the role of solvents and catalysts in the reaction mechanism.

Studies on other benzoic acid derivatives have successfully used DFT to understand reactivity and predict the most likely sites for chemical attack. preprints.org

Experimental Techniques: Advanced spectroscopic methods, such as in-situ NMR and IR spectroscopy, will allow for real-time monitoring of reactions, providing valuable data on reaction intermediates and kinetics. Combining these experimental results with computational models will provide a comprehensive, atomic-level picture of the chemical processes involving this compound.

Expanding Applications in Catalysis and Functional Material Design

The bifunctional nature of this compound makes it an excellent candidate as a building block for advanced materials with applications in catalysis and beyond.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. rsc.orgacs.org The carboxylic acid and hydroxyl groups of this compound are ideal for coordinating with metal centers, while the formyl group can be used for post-synthetic modification or to impart specific functionality to the pores of the MOF. Bifunctional MOFs have been designed for applications such as:

Catalysis: MOFs can be designed with both Lewis acidic and basic sites, enabling them to catalyze tandem reactions. acs.orgacs.org

Sensing: The luminescence of MOFs can be quenched in the presence of certain molecules, making them effective sensors. nih.gov

Proton Conduction: MOFs with specific functional groups can facilitate the transport of protons, a key property for fuel cell membranes. acs.orgrsc.org

Functional Polymers: The reactive groups on this compound allow it to be incorporated into polymers as a functional monomer. nih.gov This could lead to the development of polymers with tailored properties, such as enhanced thermal stability, specific binding capabilities, or catalytic activity. The use of bifunctional linkers to modify surfaces or create complex polymer architectures is a well-established strategy that can be applied here. rsc.org

Table of Future Research Directions

Table of Compounds Mentioned

Q & A

Q. What are the primary synthetic routes for 2-formyl-6-hydroxybenzoic acid, and how can its purity be validated?

- Methodological Answer : this compound is synthesized via formylation of 6-hydroxybenzoic acid derivatives. A validated approach involves:

- Formylation : Using formylating agents (e.g., formic acid or acetic-formic anhydride) under controlled acidic conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures.

- Characterization : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural validation using -NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and FT-IR (C=O stretch at ~1680 cm) .

Q. What biological roles or mechanisms are associated with this compound?

- Methodological Answer : The compound is a pharmacophore in estrone sulfatase inhibitors. Key findings include:

- Enzyme Inhibition : Thiosemicarbazone derivatives (e.g., compound 25 ) exhibit noncompetitive inhibition of estrone sulfatase (IC 4.2 µM, Ki 0.13 µM).

- Structure-Activity Relationship (SAR) : Reversing functional groups (e.g., 5-formylsalicylic acid derivatives) enhances potency (IC 0.05 µM) .

- Toxicity Screening : Use hen’s fertile egg models to assess acute toxicity, ensuring low systemic toxicity for therapeutic applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50_{50}50 values for estrone sulfatase inhibitors derived from this compound?

- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., substrate concentration, enzyme source). To address this:

- Standardize Assays : Use recombinant human estrone sulfatase and fixed substrate (estrone sulfate at Km concentration).

- Validate Kinetics : Perform Michaelis-Menten analysis to confirm noncompetitive inhibition (linear Lineweaver-Burk plots).

- Cross-Validate Data : Compare results with reference inhibitors (e.g., EMATE) and replicate across independent labs .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

- Methodological Answer :

- Functional Group Reversal : Synthesize 5-formylsalicylic acid derivatives (e.g., compound 35 ) to improve binding affinity (IC 0.05 µM vs. 4.2 µM for parent compound) .

- Chelation Modifications : Introduce thiosemicarbazone moieties to enhance metal-binding capacity, leveraging DFT calculations to predict coordination sites.

- Solvent Optimization : Use anhydrous DMF for formylation to minimize side reactions (e.g., esterification) .

Q. How do researchers design in vivo models to evaluate the therapeutic potential of this compound derivatives?

- Methodological Answer :

- Xenograft Models : Use hormone-dependent breast cancer cell lines (e.g., MCF-7) implanted in immunodeficient mice.

- Dosage Regimen : Administer derivatives intraperitoneally (5–20 mg/kg/day) and measure tumor volume reduction via caliper measurements.

- Biomarker Analysis : Quantify estrone sulfate levels in serum via LC-MS/MS to confirm target engagement .

Key Considerations for Researchers

- Safety Protocols : Handle derivatives under fume hoods with PPE (nitrile gloves, EN 166-certified goggles) to avoid dermal/ocular exposure .

- Data Reproducibility : Publish full synthetic protocols (e.g., molar ratios, reaction times) and raw spectral data (NMR, HRMS) in supplementary materials.

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC approvals for animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.